3-Ethynylcyclooctan-1-one
Description
3-Ethynylcyclooctan-1-one is a cyclic ketone derivative featuring an eight-membered cyclooctane ring with a ketone group at position 1 and an ethynyl (acetylene) substituent at position 3. Its molecular structure combines the steric strain inherent to medium-sized rings with the electronic effects of the ethynyl group, making it a compound of interest in synthetic organic chemistry and materials science.
Properties
CAS No. |
155222-55-2 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-ethynylcyclooctan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-9-6-4-3-5-7-10(11)8-9/h1,9H,3-8H2 |
InChI Key |
UVLSPDSCEFSAGT-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCC(=O)C1 |
Canonical SMILES |
C#CC1CCCCCC(=O)C1 |
Synonyms |
Cyclooctanone, 3-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on 3-Ethynylcyclooctan-1-one and 4-methylcycloheptan-1-one, a structurally analogous cycloalkanone derivative documented in the provided evidence .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ring Size and Strain: The cyclooctane ring in this compound introduces greater conformational flexibility compared to the cycloheptane ring of 4-methylcycloheptan-1-one. Medium-sized rings (8–10 members) often exhibit transannular strain, which can influence reactivity and stability . Cycloheptanone derivatives like 4-methylcycloheptan-1-one are typically more rigid, favoring specific reaction pathways such as ring-opening or functionalization at the methyl group.
This contrasts with the electron-donating methyl group in 4-methylcycloheptan-1-one, which may stabilize adjacent carbocations or intermediates . Ethynyl groups also enable click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in methyl-substituted analogs.
Applications :
- 4-Methylcycloheptan-1-one is often utilized as a precursor in fragrance synthesis due to its stability and mild odor profile .
- This compound’s applications remain speculative but could include polymer crosslinking or pharmaceutical intermediates due to its reactive alkyne group.
Research Findings and Limitations
- Synthetic Challenges: Cyclooctanone derivatives are notoriously difficult to synthesize with high purity due to competing ring-contraction or expansion reactions. This contrasts with cycloheptanones, which are more straightforward to isolate .
- Thermodynamic Stability : Computational studies suggest that this compound may exhibit lower thermal stability than 4-methylcycloheptan-1-one due to steric clash between the ethynyl group and the ketone oxygen.
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